3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Description

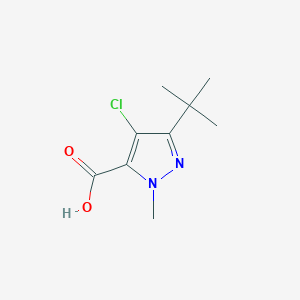

3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 5, a tert-butyl substituent at position 3, a chlorine atom at position 4, and a methyl group at position 1 (Figure 1). Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability. The tert-butyl group introduces significant steric bulk, which may influence crystallinity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

5-tert-butyl-4-chloro-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-9(2,3)7-5(10)6(8(13)14)12(4)11-7/h1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNMMQXAXFGQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1Cl)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid serves as a crucial intermediate for developing various pyrazole derivatives. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.

Biology

The compound has garnered attention for its potential biological activities:

- Anti-inflammatory Activity : Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : In vitro studies show moderate activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL. The presence of the carboxylic acid group is believed to enhance its solubility and bioavailability.

Industrial Applications

In industry, this compound is utilized in synthesizing specialty chemicals and materials, leveraging its unique chemical reactivity and structural features to create products with specific functionalities.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Chloro Group : Enhances lipophilicity, improving binding affinity to biological targets.

- Tert-butyl Group : Provides steric hindrance that can influence interactions with enzymes or receptors.

Anti-inflammatory Effects

A study demonstrated that pyrazole derivatives similar to this compound significantly inhibited TNF-alpha production in LPS-treated macrophages, suggesting their potential use in managing chronic inflammatory conditions.

Antimicrobial Evaluation

Another investigation focused on synthesizing various pyrazole derivatives against fungal strains. Modifications in substituents led to varying degrees of antifungal activity, with some compounds achieving MIC values comparable to standard antifungals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects: tert-butyl vs. Ethyl

A closely related analog, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 127892-62-0, EINECS: 836-047-6), differs only in the substituent at position 3 (ethyl instead of tert-butyl) . Key comparisons include:

| Property | 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic Acid | 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid |

|---|---|---|

| Substituent at Position 3 | tert-butyl (bulky, hydrophobic) | Ethyl (less bulky, moderate hydrophobicity) |

| Steric Hindrance | High | Moderate |

| Potential Solubility | Likely lower due to tert-butyl | Higher compared to tert-butyl analog |

| Crystallinity | May form tighter packing due to bulky groups | Less restricted packing |

The tert-butyl group’s steric bulk could reduce metabolic degradation in pharmaceutical applications, enhancing bioavailability. Conversely, the ethyl analog’s smaller size might improve solubility in polar solvents, advantageous in formulation chemistry .

Functional Group Variations in Pyrazole Derivatives

lists pyrazole derivatives such as 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile and 5-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, which differ in functional groups (carbonitrile vs. carboxylic acid) and substituent positions . These compounds highlight the structural diversity of pyrazole-based molecules:

- Carboxylic Acid vs. Carbonitrile : The carboxylic acid group enhances hydrogen-bonding capacity, influencing crystal packing and intermolecular interactions (critical in materials science). Carbonitrile groups, being electron-withdrawing, may stabilize charge transfer complexes.

- Aromatic vs.

Research Findings and Structural Analysis

Crystallographic studies using the SHELX software suite (e.g., SHELXL for refinement) have been instrumental in resolving the structures of pyrazole derivatives . For instance:

- The tert-butyl group in the target compound likely induces distinct torsion angles and crystal packing compared to smaller substituents, as observed in analogous structures.

Biological Activity

3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties.

The molecular formula of this compound is with a molecular weight of 202.68 g/mol. Its structure includes a tert-butyl group, a chlorine atom, and a carboxylic acid functional group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.68 g/mol |

| CAS Number | 175277-11-9 |

| Boiling Point | Not Available |

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antibacterial, and antifungal properties.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can act as anti-inflammatory agents. Specifically, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of pyrazole derivatives against various pathogens. For instance, derivatives with similar structures have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL . The presence of the carboxylic acid group is hypothesized to enhance solubility and bioavailability, contributing to its antimicrobial properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

- Chloro Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Tert-butyl Group : Increases steric hindrance, potentially affecting the compound's interaction with enzymes or receptors.

Research into related compounds has indicated that modifications to the pyrazole ring can significantly impact biological activity, suggesting that further exploration of SAR could yield more potent derivatives .

Case Studies

- Anti-inflammatory Effects : A study demonstrated that a series of pyrazole derivatives exhibited significant inhibition of TNF-alpha production in LPS-treated macrophages, suggesting their potential use in managing chronic inflammatory conditions .

- Antimicrobial Evaluation : Another investigation reported the synthesis and evaluation of various pyrazole derivatives against fungal strains, revealing that modifications in substituents led to varying degrees of antifungal activity, with some compounds achieving MIC values comparable to standard antifungals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.